![molecular formula C13H15NO3 B597554 Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate CAS No. 1260780-98-0](/img/structure/B597554.png)
Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate” is a chemical compound with the CAS Number: 1260780-98-0 . It has a molecular weight of 233.27 . The IUPAC name for this compound is methyl 3-methyl-4-(2-oxo-1-pyrrolidinyl)benzoate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.27 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate, such as boric acid ester intermediates with benzene rings, involves multi-step substitution reactions. These compounds' structures are confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry, alongside X-ray diffraction for crystallographic analysis. Density Functional Theory (DFT) is used for conformational analysis, comparing molecular structures optimized by DFT with those determined by X-ray diffraction, revealing the compounds' physicochemical properties through molecular electrostatic potential and frontier molecular orbitals investigation (Huang et al., 2021).
Chemical Synthesis Applications
The synthesis of related compounds demonstrates the versatility of the core chemical structure in producing intermediates for further chemical reactions. For example, novel procedures for synthesizing benzoic acid derivatives showcase methods yielding cleaner materials with higher overall yields than previously reported, highlighting the compound's role in enhancing synthetic efficiency and outcome quality (Barker, Brimble, & McLeod, 2003).
Material Science and Corrosion Inhibition
Theoretical studies on derivatives like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, focusing on their synthesis and characterization through spectroscopic techniques, suggest potential applications as corrosion inhibitors. These studies, supported by experimental results, indicate the efficacy of such compounds in protecting mild steel against corrosion in acidic environments, demonstrating the broader applicability of this chemical class in material science and engineering (Arrousse et al., 2021).
Photophysical Properties
Investigations into S, N, and Se-modified methyl salicylate derivatives related to this compound explore the impact of substituent moieties on photophysical properties. Such studies provide insights into the electronic transitions and structural geometry affecting luminescence, with potential applications in designing novel optical materials and sensors (Yoon et al., 2019).
properties
IUPAC Name |
methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-8-10(13(16)17-2)5-6-11(9)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMQXXDLRVIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697528 |
Source
|
Record name | Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260780-98-0 |
Source
|
Record name | Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.